G3-C12 free
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Overview
Description
G3-C12 is a galectin-3 binding peptide known for its anticancer activity. It has a high affinity for colorectal cancer cells overexpressing galectin-3, making it a potent and selective targeting agent for these cells .
Preparation Methods
G3-C12 can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Chemical Reactions Analysis
G3-C12 undergoes various chemical reactions, including binding to galectin-3, which is a carbohydrate-binding protein. This binding is highly specific and does not show affinity for other members of the galectin family or unrelated lectins . The peptide can also be conjugated with other molecules, such as doxorubicin, to enhance its anticancer activity. Common reagents used in these reactions include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), which facilitate the formation of peptide bonds . Major products formed from these reactions include G3-C12 conjugates with various therapeutic agents, which can be used for targeted drug delivery.
Scientific Research Applications
G3-C12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a targeting agent for drug delivery systems, enhancing the specificity and efficacy of therapeutic agents. In biology, G3-C12 is used to study the role of galectin-3 in various cellular processes, including apoptosis and cell migration . In medicine, G3-C12 is being investigated for its potential to treat various cancers, including colorectal cancer and breast cancer . In industry, G3-C12 can be used in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of G3-C12 involves its binding to galectin-3, a protein that is overexpressed in many types of cancer cells. This binding inhibits the anti-apoptotic effects of galectin-3, leading to increased apoptosis in cancer cells . Additionally, G3-C12 can be conjugated with other therapeutic agents, such as doxorubicin, to enhance their delivery to cancer cells. The conjugates are internalized into the cells via a ligand-receptor pathway, leading to higher levels of apoptosis compared to non-targeted therapies .
Comparison with Similar Compounds
G3-C12 is unique in its high affinity for galectin-3 and its ability to selectively target cancer cells overexpressing this protein. Similar compounds include other galectin-3 binding peptides, such as G3-A9, which also exhibit high affinity for galectin-3 but may have different binding specificities and therapeutic potentials . Another similar compound is the carbohydrate-derived inhibitor TD139, which also targets galectin-3 but has a different mechanism of action and therapeutic profile . The uniqueness of G3-C12 lies in its high specificity for galectin-3 and its potential for use in targeted drug delivery systems.
Properties
Molecular Formula |
C74H115N23O23S2 |
---|---|
Molecular Weight |
1759.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChI Key |
RXFIUXGGWIBQLE-UCNRAYMSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
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